molecular formula C7H7ClF3NO B3041988 2-(trifluoromethoxy)aniline Hydrochloride CAS No. 452077-64-4

2-(trifluoromethoxy)aniline Hydrochloride

Cat. No. B3041988
CAS RN: 452077-64-4
M. Wt: 213.58 g/mol
InChI Key: GAVFIYJDJTYHJG-UHFFFAOYSA-N
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Description

2-(Trifluoromethoxy)aniline is a chemical compound with the molecular formula C7H6F3NO . It has a molecular weight of 177.12 g/mol . This compound is also known by other names such as Benzenamine, 2-(trifluoromethoxy)-, and 2-Trifluoromethoxy-phenylamine .


Synthesis Analysis

The synthesis of 2-(trifluoromethoxy)aniline involves a process known as nucleophilic trifluoromethoxylation . This process involves the use of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent . The reaction occurs under mild conditions and demonstrates broad scope and good functional group compatibility .


Molecular Structure Analysis

The molecular structure of 2-(trifluoromethoxy)aniline consists of a benzene ring attached to an amine (NH2) group and a trifluoromethoxy (OCF3) group . The InChI string representation of the molecule is InChI=1S/C7H6F3NO/c8-7(9,10)12-6-4-2-1-3-5(6)11/h1-4H,11H2 .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(trifluoromethoxy)aniline include a molecular weight of 177.12 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass of the molecule is 177.04014830 g/mol .

Scientific Research Applications

Medicinal Chemistry and Drug Development

2-(Trifluoromethoxy)aniline serves as a valuable building block in medicinal chemistry. Researchers utilize it to synthesize novel compounds with potential pharmacological activity. For instance, it plays a role in the preparation of 2-amino-6-(trifluoromethoxy)benzothiazole (SKA-35), which may exhibit interesting biological effects .

Agrochemicals and Pesticides

The compound’s trifluoromethoxy group can be leveraged in the design of agrochemicals and pesticides. Researchers explore its use as an intermediate for synthesizing herbicides, fungicides, or insecticides. For example, 2-chloro-5-(trifluoromethyl)pyridine, a key intermediate for fluazifop synthesis, can be obtained from 2-(trifluoromethoxy)aniline .

Ion Channels and Neurobiology

Small-conductance (KCa2.1-2.3) and intermediate-conductance (KCa3.1) calcium-activated K⁺ channels play crucial roles in modulating calcium-signaling cascades and membrane potential. Researchers investigate the effects of 2-(trifluoromethoxy)aniline on these channels .

Safety and Hazards

2-(trifluoromethoxy)aniline is classified as a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye damage, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid contact with skin and eyes, and avoid breathing the dust, fume, gas, mist, vapors, or spray .

Future Directions

The future directions for the study and application of 2-(trifluoromethoxy)aniline could involve further exploration of its biological properties, given the importance of trifluoromethoxylated compounds in pharmaceuticals, agrochemicals, and material sciences . Additionally, the development of new methods for the synthesis of trifluoromethoxylated compounds, including 2-(trifluoromethoxy)aniline, is an area of great interest .

properties

IUPAC Name

2-(trifluoromethoxy)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO.ClH/c8-7(9,10)12-6-4-2-1-3-5(6)11;/h1-4H,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVFIYJDJTYHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N)OC(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(trifluoromethoxy)aniline Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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